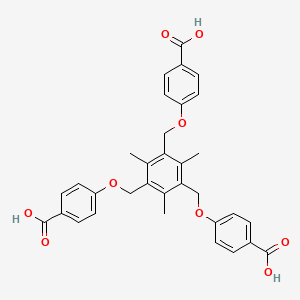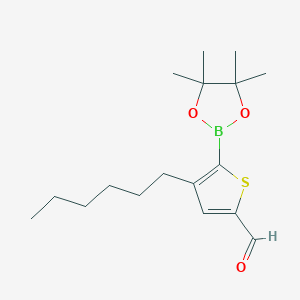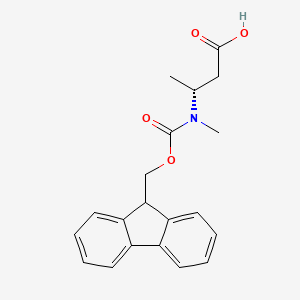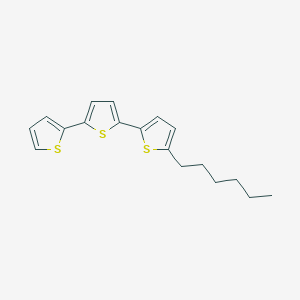
(S)-Vapol
説明
(S)-Vapol is a useful research compound. Its molecular formula is C41H28Cl2O2 and its molecular weight is 623.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Vaulted Biaryl Ligands (S)-Vapol, a type of vaulted biaryl ligand, has significant applications in the field of organic synthesis. A study by Yu et al. (2005) highlighted a new method for synthesizing VAPOL ligands. This method involved the annulation of a naphthalene carboxamide via the Snieckus method, leading to efficient production of 2-phenyl-4-phenanthrols. This synthesis route demonstrated the utility of VAPOL derivatives in organic chemistry, particularly in the synthesis of (S)-7,7'-dimethyl-VAPOL (Yu et al., 2005).
Catalytic Applications in Asymmetric Synthesis The application of this compound in catalytic asymmetric synthesis was explored by Larson et al. (2011). They described conditions for a catalytic asymmetric aza-Darzens aziridine synthesis mediated by a VAPOL magnesium phosphate salt. This study underscored the importance of VAPOL in enabling enantioselective catalysis, a crucial aspect in the synthesis of chiral molecules (Larson et al., 2011).
Determination of Absolute Stereochemistry Petrovic et al. (2008) focused on determining the absolute stereochemistry of chiral biphenanthryls, including VAPOL, using chiroptical spectroscopic methods. This research is significant for understanding the structural and stereochemical aspects of VAPOL, which are essential for its application in asymmetric synthesis and other areas of chemistry (Petrovic et al., 2008).
Crystal Chemistry and Phase Behavior The study of the crystal chemistry and phase behavior of VAPOL was undertaken by Price and Matzger (2005). They investigated the solid-state structure and properties of VAPOL, including its polymorphs and solvates. This research is crucial for understanding how the physical properties of VAPOL, such as melting point and stability, affect its utility in catalysis and synthesis (Price & Matzger, 2005).
特性
IUPAC Name |
dichloromethane;3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2.CH2Cl2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42;2-1-3/h1-24,41-42H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOHEGGSYVOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8.C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-VAPOL a unique chiral ligand compared to other biaryl ligands like BINOL?
A1: Unlike BINOL, unsolvated forms of this compound lack classical hydrogen-bonding motifs []. Additionally, a significant difference in melting point exists between racemic VAPOL and this compound (86 °C higher for the racemate), indicating a substantial 2.0 kcal/mol difference in stability at room temperature that favors the racemate []. This difference is considerably larger than typically observed for racemic/chiral pairs and highlights the unique solid-state properties of this compound.
Q2: What types of reactions can this compound catalyze enantioselectively?
A2: this compound has demonstrated excellent catalytic activity and enantioselectivity in various reactions. It efficiently catalyzes the Petasis reaction of alkenyl boronates, secondary amines, and ethyl glyoxylate, affording chiral α-amino esters in high yields and enantiomeric ratios []. Additionally, this compound hydrogen phosphate effectively catalyzes the desymmetrization of N-acylaziridines with Me3SiSPh, yielding β-(N-acylamino)phenylthioethers with high enantioselectivity [].
Q3: How does this compound achieve diastereo- and enantioselectivity in asymmetric aziridination reactions?
A3: Chiral polyborate Brønsted acids derived from this compound catalyze the reaction of diarylmethyl imines with diazo compounds, leading to either cis- or trans-aziridines with high asymmetric induction []. Interestingly, the face selectivity of the addition to the imine remains independent of the diazo compound used. This control over diastereo- and enantioselectivity makes this compound a powerful tool for synthesizing diverse aziridine derivatives.
Q4: Can the unique structural features of this compound be exploited for advanced spectroscopic studies?
A4: Yes, this compound's increased π-electron delocalization curvature, compared to BINOL and VANOL, leads to a stronger two-photon circular dichroism (TPCD) signal []. This property allows for deeper insights into the chiroptical properties of this compound and highlights its potential for use in advanced spectroscopic techniques beyond traditional electronic circular dichroism (ECD) [, ].
Q5: Are there any established methods for synthesizing this compound with high enantiomeric purity?
A5: A highly enantioselective deracemization method exists for obtaining this compound from its racemate. This copper-mediated process, carried out in the presence of (-)-spartiene, allows for the reproducible formation of this compound in greater than 99% ee []. This method surpasses the efficiency of existing procedures for similar compounds like BINOL, further emphasizing the value of this compound in asymmetric synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)


![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)



![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)

